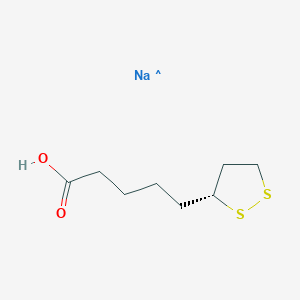

R(+)-Alpha Lipoic Acid SodiuM

Description

Properties

CAS No. |

176110-81-9 |

|---|---|

Molecular Formula |

C8H13NaO2S2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

sodium;5-[(3R)-dithiolan-3-yl]pentanoate |

InChI |

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1 |

InChI Key |

UUDFBRWLHZIIQX-OGFXRTJISA-M |

SMILES |

C1CSSC1CCCCC(=O)O.[Na] |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)[O-].[Na+] |

Canonical SMILES |

C1CSSC1CCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

R(+)-Alpha Lipoic Acid Sodium: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes. The sodium salt of R-ALA (Na-R-ALA) offers enhanced bioavailability, making it a subject of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of R(+)-Alpha Lipoic Acid Sodium, focusing on its core biochemical and cellular functions. We will delve into its role in mitigating oxidative stress, modulating key signaling pathways, enhancing mitochondrial function, and its influence on glucose metabolism and metal chelation. This document synthesizes quantitative data from pivotal studies, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

Alpha-lipoic acid (ALA) is a naturally occurring dithiol compound that plays a crucial role in cellular metabolism. It exists as two enantiomers, R-ALA and S-ALA, with the R-enantiomer being the biologically active form. R-ALA is endogenously synthesized in the mitochondria and functions as an essential cofactor for several key mitochondrial enzyme complexes. The sodium salt of R(+)-Alpha Lipoic Acid (Na-R-ALA) has been developed to improve the solubility and bioavailability of R-ALA, leading to higher plasma concentrations compared to the free acid form. This enhanced pharmacokinetic profile makes Na-R-ALA a more effective agent for therapeutic interventions. This guide will elucidate the complex mechanisms through which R(+)-Alpha Lipoic Acid Sodium exerts its beneficial effects at the cellular and molecular levels.

Enhanced Pharmacokinetics of R(+)-Alpha Lipoic Acid Sodium

The sodium salt formulation of R-ALA significantly improves its pharmacokinetic properties. Studies in healthy human subjects have demonstrated that Na-R-ALA leads to higher maximum plasma concentrations (Cmax) and a greater area under the plasma concentration-time curve (AUC) compared to R-ALA or racemic ALA. This is attributed to its increased aqueous solubility and stability, which enhances absorption.

Table 1: Pharmacokinetic Parameters of R-ALA and Na-R-ALA in Humans

| Formulation | Dose | Cmax (mcg/mL) | AUC (mcg·hr/mL) | Tmax (minutes) | Reference |

| R-ALA | 600 mg | 0.7 | 1.56 | - | |

| Na-R-ALA | 600 mg | 14.1 | 5.18 | - | |

| Na-R-ALA (3x 600mg) | 1800 mg | 21.9 | 17.48 | 45 |

Data presented for a single male subject in a crossover design study.

Experimental Protocol: Pharmacokinetic Analysis of Na-R-ALA

Objective: To determine the plasma pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate (Na-R-ALA) in healthy human subjects.

Methodology:

-

Subject Recruitment: Healthy adult subjects were recruited for the study.

-

Dosing: Subjects were administered a single oral dose of 600 mg of Na-R-ALA. In a separate arm of the study, a single subject received three consecutive 600 mg doses at 15-minute intervals.

-

Blood Sampling: Plasma samples were collected at baseline and at various time points post-administration.

-

Sample Preparation: Plasma R-ALA was separated from protein.

-

Quantification: The concentration of R-ALA in plasma was determined using High-Performance Liquid Chromatography with Electrochemical/Coulometric Detection (HPLC/ECD).

-

Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles.

Caption: Workflow for Pharmacokinetic Analysis of Na-R-ALA.

Core Mechanisms of Action

R(+)-Alpha Lipoic Acid Sodium exerts its effects through a variety of interconnected mechanisms, which are detailed below.

Antioxidant and Redox Cycling

R-ALA and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple that can neutralize a wide range of reactive oxygen species (ROS).[1] This direct antioxidant activity is a cornerstone of its protective effects. Furthermore, R-ALA participates in the regeneration of other key endogenous antioxidants, including vitamin C, vitamin E, and glutathione, thereby amplifying the cell's overall antioxidant capacity.[2][3]

Caption: R-ALA's role in the antioxidant regeneration cycle.

Mitochondrial Bioenergetics and Function

R-ALA is an essential cofactor for key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex (KGDH).[4][5] These enzymes are critical for cellular energy production through the Krebs cycle. By supporting the function of these dehydrogenases, R-ALA enhances mitochondrial respiration and ATP production.[6] Furthermore, R-ALA has been shown to stimulate mitochondrial biogenesis through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.[7][8]

Caption: R-ALA's impact on mitochondrial function and biogenesis.

Modulation of Insulin (B600854) Signaling and Glucose Metabolism

R-ALA has been shown to improve insulin sensitivity and glucose uptake in various cell types.[9] It enhances insulin signaling by promoting the phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1). This leads to the activation of the PI3K/Akt pathway, which in turn stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into cells.[10]

Table 2: Effect of R-ALA on Glucose Transport in L6 Myotubes

| Treatment | Glucose Uptake (relative to control) | Reference |

| Control | 1.0 | |

| Insulin (100 nmol/l) | ~2.5 | |

| R-ALA (2.5 mmol/l) | ~2.8 | |

| Metformin (B114582) (2 mmol/l) | ~1.8 | |

| Glyburide (B1671678) (0.5 mmol/l) | ~1.2 | |

| Troglitazone (B1681588) (11 µmol/l) | ~1.5 |

Objective: To investigate the effect of R-ALA on glucose transport in a skeletal muscle cell line.

Methodology:

-

Cell Culture: L6 myotubes were cultured to differentiation.

-

Preincubation: Cells were preincubated for 30 minutes with various compounds: insulin (100 nmol/l), R-ALA (2.5 mmol/l), metformin (2 mmol/l), glyburide (0.5 mmol/l), or troglitazone (11 µmol/l).

-

Glucose Uptake Measurement: 2-Deoxyglucose uptake was measured over a 5-minute period to determine the rate of glucose transport.

-

Data Analysis: The results were expressed as the mean ± SE of six independent experiments and compared to the control group.

Caption: R-ALA's modulation of the insulin signaling pathway.

Anti-inflammatory Effects via NF-κB Inhibition

R-ALA exhibits significant anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been demonstrated to inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, R-ALA sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. This action appears to be independent of its antioxidant activity.

Table 3: Dose-Dependent Inhibition of TNF-α-induced IκBα Degradation by R-ALA in HUVECs

| R-ALA Concentration (mmol/l) | Inhibition of IκBα Degradation | Reference |

| 0.05 | Partial Inhibition | |

| 0.1 | Moderate Inhibition | |

| 0.5 | Strong Inhibition | |

| 1.0 | Complete Inhibition |

Objective: To determine the effect of R-ALA on TNF-α-induced NF-κB activation in human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture and Treatment: HUVECs were pre-incubated with varying concentrations of R-ALA (0.05-1 mmol/l) for 48 hours, followed by stimulation with TNF-α (10 U/ml).

-

Western Blot Analysis: Cell lysates were subjected to SDS-PAGE and Western blotting to assess the protein levels of IκBα.

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts were prepared to evaluate the DNA-binding activity of NF-κB.

-

Gene Expression Analysis: mRNA levels of NF-κB target genes (e.g., VCAM-1, ICAM-1, E-selectin) were quantified using real-time PCR.

Caption: R-ALA's inhibition of the NF-κB signaling pathway.

Metal Chelation

R-ALA and DHLA possess metal-chelating properties due to their dithiol structure. They can bind to transition metals such as iron, copper, and zinc, thereby preventing their participation in Fenton reactions that generate highly reactive hydroxyl radicals. This metal chelation activity contributes to the overall antioxidant and protective effects of R-ALA. The R-enantiomer has been shown to be more effective than the S-enantiomer in chelating metals.

Table 4: Metal Chelating Properties of R-ALA

| Metal Ion | Chelation Effect | Consequence | Reference |

| Iron (Fe³⁺/Fe²⁺) | Strong | Reduces Fenton reaction-induced ROS | |

| Copper (Cu²⁺) | Moderate | Inhibits copper-catalyzed oxidation | |

| Zinc (Zn²⁺) | Weak | Modulates zinc-dependent enzyme activity | - |

| Mercury (Hg²⁺) | Moderate | Facilitates excretion | |

| Lead (Pb²⁺) | Weak | Limited therapeutic efficacy |

Conclusion

R(+)-Alpha Lipoic Acid Sodium is a pleiotropic molecule with a complex and multifaceted mechanism of action. Its enhanced bioavailability makes it a superior form for therapeutic applications. The core mechanisms of R-ALA encompass direct and indirect antioxidant effects, crucial roles in mitochondrial bioenergetics, modulation of insulin signaling and glucose metabolism, potent anti-inflammatory activity through NF-κB inhibition, and metal chelation. This in-depth technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and experimental protocols, to aid researchers, scientists, and drug development professionals in their understanding and utilization of this promising compound. Further research is warranted to fully elucidate the intricate interplay of these pathways and to explore the full therapeutic potential of R(+)-Alpha Lipoic Acid Sodium in various disease states.

References

- 1. nutrifitt.com [nutrifitt.com]

- 2. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. allnaturaladvantage.com.au [allnaturaladvantage.com.au]

- 10. Thioctic (lipoic) acid: a therapeutic metal-chelating antioxidant? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of R(+)-Alpha Lipoic Acid Sodium

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA), or thioctic acid, is a naturally occurring organosulfur compound essential for mitochondrial bioenergetic reactions.[1] It exists as two enantiomers: R-(+)-lipoic acid (R-ALA) and S-(-)-lipoic acid (S-ALA). R-ALA is the biologically active, endogenous form, serving as a critical cofactor for mitochondrial enzyme complexes.[2][3] Commercially available ALA supplements are often a racemic mixture of both forms. However, studies suggest the R-enantiomer possesses superior bioavailability and therapeutic efficacy.[4][5]

To enhance stability and bioavailability, R-ALA is often formulated as a sodium salt, R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA).[2][6] Standard R-ALA is unstable and prone to polymerization, which can impair absorption. The sodium salt form is more stable, highly water-soluble, and demonstrates significantly greater bioavailability, leading to higher plasma concentrations of R-ALA.[2][7] Its amphipathic nature allows it to act in both aqueous and lipid environments, a distinct advantage over many other antioxidants.[8] This guide provides a technical overview of the multifaceted antioxidant properties of Na-R-ALA, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Antioxidant Mechanisms of R-ALA

The antioxidant capacity of R-ALA is attributed to a combination of direct and indirect mechanisms, involving its oxidized form (ALA) and its reduced form, dihydrolipoic acid (DHLA).[8] The ALA/DHLA redox couple represents a potent antioxidant system.[9]

Direct Free Radical Scavenging

Both R-ALA and DHLA can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][10] DHLA is considered a more potent direct scavenger than ALA.[8] This direct quenching activity protects cellular components, including lipids, proteins, and nucleic acids, from oxidative damage.

Species scavenged include:

-

Hydroxyl radicals (•OH)[8]

-

Superoxide (B77818) radicals (O₂•⁻)[8]

-

Singlet oxygen (¹O₂)[8]

-

Peroxyl radicals (ROO•)[8]

-

Hypochlorous acid (HOCl)[8]

-

Peroxynitrite (ONOO⁻)[8]

Indirect Antioxidant Mechanisms

The indirect antioxidant effects of R-ALA are arguably more significant for cellular protection, as they involve the regeneration of other antioxidants and the upregulation of the cell's endogenous defense systems.

DHLA is a powerful reducing agent capable of regenerating other critical antioxidants from their oxidized radical forms.[5][11] This "antioxidant of antioxidants" effect amplifies the body's overall capacity to combat oxidative stress.[8][12]

-

Vitamin C (Ascorbic Acid): DHLA can reduce the ascorbyl radical back to ascorbate.[9]

-

Vitamin E (α-tocopherol): DHLA can indirectly regenerate Vitamin E by recycling Vitamin C, which in turn reduces the tocopheroxyl radical.[8]

-

Glutathione (B108866) (GSH): R-ALA treatment increases intracellular levels of GSH, the most abundant endogenous antioxidant.[8][10] It achieves this by enhancing the cellular uptake of cysteine (a precursor for GSH synthesis) and by up-regulating the expression of γ-glutamylcysteine ligase (γ-GCL), the rate-limiting enzyme in GSH synthesis.[10][11]

-

Coenzyme Q10 (Ubiquinone): DHLA can reduce ubiquinone, maintaining it in its antioxidant-active form.[11]

R-ALA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[11][13]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[13] R-ALA, through its thiol groups, can interact with specific cysteine residues on Keap1, causing a conformational change that releases Nrf2.[11] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[13][14] This binding initiates the transcription of a suite of protective phase II detoxification and antioxidant enzymes.[11]

Key Nrf2-target enzymes upregulated by R-ALA include:

-

Superoxide Dismutase (SOD)[11]

-

Catalase (CAT)[11]

-

Glutathione Peroxidase (GPx)[15]

-

γ-Glutamylcysteine Ligase (γ-GCL)[11]

Both R-ALA and DHLA can chelate transition metal ions such as iron (Fe), copper (Cu), and cadmium (Cd).[5][16] These metals can otherwise participate in Fenton-like reactions, catalyzing the formation of highly damaging hydroxyl radicals. By sequestering these ions, R-ALA prevents them from contributing to oxidative stress.[9]

Oxidative stress and inflammation are intricately linked. R-ALA exerts anti-inflammatory effects, partly by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[8][11] This modulation reduces the expression of inflammatory cytokines like TNF-α and various interleukins (ILs), further mitigating cellular stress.[4]

Quantitative Data on Antioxidant Effects

The following tables summarize quantitative findings from various studies investigating the antioxidant effects of Alpha-Lipoic Acid.

Table 1: Effects of ALA on Antioxidant Enzyme Activity and Oxidative Stress Markers in Animal Models

| Parameter | Model | Treatment | Result | Reference |

| Lipid Peroxidation | Fructose-fed insulin-resistant rats | ALA (35 & 70 mg/kg) | Significantly lowered levels of lipid peroxides, diene conjugates, and TBARS. | [17] |

| Antioxidant Enzymes | Fructose-fed insulin-resistant rats | ALA (35 & 70 mg/kg) | Restored activities of SOD, CAT, GPx, GST, and GR in red blood cells. | [17] |

| Non-Enzymatic Antioxidants | Fructose-fed insulin-resistant rats | ALA (35 & 70 mg/kg) | Restored plasma levels of Vitamin E, Vitamin C, and reduced glutathione. | [17] |

| Oxidized Proteins | Spontaneously Hypertensive Rats (SHR) | (+)-ALA (125 µmol/kg/day) | Partially decreased the level of oxidized proteins in heart ventricles. | [18] |

| Antioxidant Capacity | Laying hens with oxidized fish oil-induced stress | R-LA | Increased serum and oviductal levels of T-AOC, T-SOD, GSH, and CAT. | [4] |

| Lipid Peroxidation | Laying hens with oxidized fish oil-induced stress | R-LA | Decreased serum and oviductal levels of MDA. | [4] |

Table 2: Pharmacokinetic Parameters of R-ALA Formulations in Humans

| Formulation | Dose | Cmax (mcg/mL) | Bioavailability Comparison | Reference |

| Na-R-ALA (aqueous solution) | 600 mg | ~5-10 | Significantly higher Cmax and AUC compared to non-salt RLA. | [7] |

| R-ALA (component of rac-LA) | 200 mg | ~50% higher plasma levels for R-ALA vs S-ALA. | Suggests better absorption of the R-enantiomer. | [7] |

Note: Cmax (Maximum Concentration), AUC (Area Under the Curve). Data are compiled and generalized from cited sources for comparative purposes.

Experimental Protocols for Antioxidant Assessment

In Vitro Free Radical Scavenging Assays

These assays measure the direct capacity of a compound to neutralize stable free radicals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The change in absorbance is measured spectrophotometrically.[19][20]

-

Methodology:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare various concentrations of Na-R-ALA.

-

Mix the Na-R-ALA solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (approx. 517 nm).

-

Calculate the percentage of scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is often determined.

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Principle: ABTS is oxidized using potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants added to the pre-formed radical cation reduce it back to ABTS, causing a decolorization that is measured spectrophotometrically.[20]

-

Methodology:

-

React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at ~734 nm.

-

Add various concentrations of Na-R-ALA to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance.

-

Calculate the percentage of inhibition and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

Measurement of Lipid Peroxidation

-

TBARS (Thiobarbituric Acid Reactive Substances) Assay:

-

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically or fluorometrically.[17]

-

Methodology:

-

Homogenize tissue samples or lyse cells in a suitable buffer.

-

Add an acidic reagent (e.g., trichloroacetic acid, TCA) to precipitate proteins and stop the reaction.

-

Centrifuge to collect the supernatant.

-

Add TBA solution to the supernatant.

-

Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to facilitate adduct formation.

-

Cool the samples and measure the absorbance of the resulting pink solution at ~532 nm.

-

Quantify MDA levels using a standard curve prepared with an MDA standard.

-

-

Antioxidant Enzyme Activity Assays

These assays are typically performed on cell lysates or tissue homogenates.

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with superoxide (e.g., a tetrazolium salt like WST-1) to produce a colored formazan (B1609692) dye. SOD in the sample inhibits this color reaction. The degree of inhibition is proportional to the SOD activity.

-

-

Catalase (CAT) Activity Assay:

-

Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The most common method involves monitoring the rate of H₂O₂ disappearance by measuring the decrease in absorbance at 240 nm.

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: GPx catalyzes the reduction of a hydroperoxide (like H₂O₂ or cumene (B47948) hydroperoxide) by reduced glutathione (GSH), which becomes oxidized (GSSG). The activity is measured indirectly by a coupled reaction. The GSSG produced is recycled back to GSH by glutathione reductase (GR), which consumes NADPH. The rate of NADPH disappearance is monitored by the decrease in absorbance at 340 nm.

-

Western Blot Analysis for Nrf2 Pathway Activation

-

Principle: Western blotting is used to detect the expression levels of specific proteins in a sample. To assess Nrf2 activation, one can measure the total Nrf2 protein level and, more importantly, its translocation into the nucleus.

-

Methodology:

-

Cell/Tissue Lysis: Lyse cells or tissues treated with or without Na-R-ALA. For translocation studies, perform nuclear and cytoplasmic fractionation to separate proteins from these compartments.

-

Protein Quantification: Determine the protein concentration of the lysates using an assay like the BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-Keap1). A loading control antibody (e.g., anti-β-actin for whole lysate, anti-Lamin B1 for nuclear fraction) is used to ensure equal protein loading.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the light signal using an imaging system. The band intensity corresponds to the protein level.[14][21]

-

Visualizations of Key Pathways and Workflows

Diagram 1: Core Antioxidant Actions of R-ALA

Caption: Direct and indirect antioxidant mechanisms of R-ALA and its reduced form, DHLA.

Diagram 2: Nrf2-ARE Signaling Pathway Activation by R-ALA

Caption: R-ALA activates the Nrf2-ARE pathway to boost endogenous antioxidant defenses.

Diagram 3: Experimental Workflow for Assessing Antioxidant Efficacy

Caption: A typical experimental workflow to evaluate the antioxidant effects of Na-R-ALA.

References

- 1. researchgate.net [researchgate.net]

- 2. qidosha.com [qidosha.com]

- 3. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Na R-Lipoic acid? [globalhealing.com]

- 7. accurateclinic.com [accurateclinic.com]

- 8. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha lipoic acid inhibits oxidative stress‐induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Lipoic acid? [synapse.patsnap.com]

- 17. Influence of alpha-lipoic acid on lipid peroxidation and antioxidant defence system in blood of insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma in a Rat Model of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of R(+)-Alpha Lipoic Acid Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant with significant therapeutic potential. Its sodium salt, R(+)-Alpha Lipoic Acid Sodium, offers enhanced stability and bioavailability, making it a preferred form for pharmaceutical and nutraceutical applications.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of R(+)-Alpha Lipoic Acid Sodium. It details established synthetic methodologies, including classical resolution of racemic mixtures, enantioselective synthesis, and biocatalytic approaches. Furthermore, this guide outlines the key analytical techniques for the characterization of R-ALA Sodium, ensuring its purity, identity, and quality. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of R-ALA-based products.

Synthesis of R(+)-Alpha Lipoic Acid

The stereospecific synthesis of R(+)-Alpha Lipoic Acid is crucial as the S(-) enantiomer can be inactive or even detrimental.[2][3] The primary industrial methods for obtaining enantiomerically pure R-ALA include the resolution of racemic mixtures, enantioselective synthesis, and enzymatic kinetic resolution.

Resolution of Racemic α-Lipoic Acid

A prevalent industrial method for obtaining R-ALA is through the resolution of a racemic mixture of α-lipoic acid.[4] This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated. A common approach utilizes S-(-)-α-methylbenzylamine as the resolving agent.[5]

Experimental Protocol: Resolution of Racemic α-Lipoic Acid using S-(-)-α-methylbenzylamine

-

Salt Formation: A solution of racemic α-lipoic acid in a suitable solvent (e.g., ethyl acetate) is treated with S-(-)-α-methylbenzylamine. The molar ratio of the resolving agent to the racemic acid is a critical parameter and is typically less than stoichiometric to facilitate the selective precipitation of one diastereomer.[5]

-

Crystallization: The mixture is cooled to induce the crystallization of the diastereomeric salt of R(+)-α-lipoic acid and S-(-)-α-methylbenzylamine. The less soluble diastereomeric salt selectively precipitates out of the solution.[5]

-

Isolation and Purification: The crystallized salt is isolated by filtration. It can be further purified by recrystallization from a suitable solvent mixture to enhance the diastereomeric excess.[6]

-

Liberation of R(+)-α-Lipoic Acid: The purified diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid or sulfuric acid) to liberate the free R(+)-α-lipoic acid.[5][6] The desired product is then extracted into an organic solvent.

-

Final Purification: The organic extract is washed, dried, and the solvent is evaporated to yield R(+)-α-lipoic acid, which can be further purified by crystallization.[5]

Logical Relationship: Resolution of Racemic α-Lipoic Acid

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. qidosha.com [qidosha.com]

- 3. fcad.com [fcad.com]

- 4. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]

- 5. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]

- 6. EP1330450A2 - Process for the production of r(+)alpha-lipoic acid - Google Patents [patents.google.com]

R(+)-Alpha Lipoic Acid Sodium: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake and metabolism of R(+)-Alpha Lipoic Acid Sodium (R-ALA-Na). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies relevant to the study of this potent antioxidant.

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of alpha-lipoic acid, is a vital cofactor for mitochondrial dehydrogenase complexes and a powerful antioxidant.[1][2] Its sodium salt form, R-ALA-Na, offers enhanced stability and bioavailability, making it a subject of significant interest in therapeutic research.[3][4][5] Understanding its journey into the cell and its subsequent metabolic fate is crucial for harnessing its full therapeutic potential.

Cellular Uptake of R(+)-Alpha Lipoic Acid

The cellular uptake of R-ALA is a mediated process involving several transport systems, with a notable dependence on sodium ions.

Key Transporters

Two primary classes of transporters are implicated in the cellular uptake of R-ALA:

-

Sodium-Dependent Multivitamin Transporter (SMVT): Encoded by the SLC5A6 gene, SMVT is a key transporter for R-ALA, as well as biotin (B1667282) and pantothenic acid.[3][6][7][8] This transporter is expressed in various tissues, including the intestine, liver, and brain.[6][8] The transport of R-ALA via SMVT is an active, sodium-dependent process.[1][9]

-

Monocarboxylate Transporters (MCTs): This family of transporters (SLC16A) facilitates the proton-linked transport of monocarboxylates like lactate (B86563) and pyruvate.[10][11][12] Several MCT isoforms are expressed throughout the body and are believed to contribute to the cellular uptake of R-ALA.[13]

Quantitative Data on R-ALA Uptake

The following table summarizes the available quantitative data on the cellular uptake of R-ALA.

| Transporter | Cell System | Substrate | K_m_ (µM) | V_max_ | Reference(s) |

| hSMVT | Pichia pastoris (reconstituted) | R-[³H]LA | 3.9 ± 0.6 | 0.98 ± 0.04 nmol/mg/min | [9] |

| hSMVT | Xenopus oocytes | R-[³H]LA | 4.0 ± 0.5 | 15.5 ± 0.6 pmol/oocyte/min | [1][9] |

Experimental Protocols for Studying R-ALA Uptake

This protocol is adapted from studies on intestinal transport of R-ALA.[11][14][15][16]

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is used as the transport buffer.

-

Uptake Experiment:

-

The cell monolayers are washed with pre-warmed transport buffer.

-

The apical chamber is filled with transport buffer containing radiolabeled R-ALA (e.g., [³H]R-ALA) at various concentrations.

-

Samples are collected from the basolateral chamber at specific time intervals.

-

The amount of transported R-ALA is quantified by liquid scintillation counting.

-

-

Inhibition Studies: To identify the transporters involved, the uptake experiment is repeated in the presence of known inhibitors of SMVT (e.g., biotin, pantothenic acid) and MCTs (e.g., pyruvate, lactate).[17]

Experimental workflow for R-ALA uptake assay.

Cellular Metabolism of R(+)-Alpha Lipoic Acid

Once inside the cell, R-ALA undergoes rapid metabolic transformation and plays a crucial role in mitochondrial function and cellular redox homeostasis.

Reduction to Dihydrolipoic Acid (DHLA)

The primary metabolic fate of R-ALA upon cellular entry is its reduction to dihydrolipoic acid (DHLA), a more potent antioxidant.[15][18] This conversion is catalyzed by NAD(P)H-dependent enzymes:

-

Lipoamide dehydrogenase (E3 component of mitochondrial dehydrogenase complexes) [14]

-

Thioredoxin reductase [18]

-

Glutathione reductase [18]

Mitochondrial Function

R-ALA is an essential cofactor for several mitochondrial enzyme complexes that are central to energy metabolism:[1][9][19][20]

-

Pyruvate Dehydrogenase Complex (PDH)

-

α-Ketoglutarate Dehydrogenase Complex (KGDH)

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH)

In these complexes, R-ALA is covalently attached to the E2 subunit and facilitates the transfer of acyl groups.

Quantitative Data on R-ALA Metabolism

Quantitative data on the intracellular concentrations of R-ALA metabolites is limited. However, pharmacokinetic studies in humans provide insights into its overall metabolic fate.

| Parameter | Value | Condition | Reference(s) |

| Plasma C_max_ (R-ALA) | 28.9 ± 10.1 µg/mL | 600 mg oral Na-R-ALA | [3][20] |

| Plasma AUC (R-ALA) | 23.8 ± 7.3 µg*h/mL | 600 mg oral Na-R-ALA | [3][20] |

| Urinary Excretion | ~12.4% of dose (as R-ALA and metabolites) | Oral administration | [21] |

Experimental Protocols for Studying R-ALA Metabolism

This protocol is based on HPLC with electrochemical detection (HPLC-ECD).[4][22]

-

Cell Culture and Treatment: Culture cells to near confluency and treat with R-ALA-Na for a specified time.

-

Cell Lysis and Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with a suitable buffer (e.g., containing perchloric acid to precipitate proteins).

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

HPLC-ECD Analysis:

-

Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector.

-

Use a mobile phase appropriate for the separation of R-ALA and DHLA (e.g., acetonitrile (B52724) and phosphate (B84403) buffer).

-

Quantify R-ALA and DHLA by comparing peak areas to those of known standards.

-

Cellular metabolism of R-ALA.

Signaling Pathways Modulated by R(+)-Alpha Lipoic Acid

R-ALA influences key signaling pathways involved in glucose metabolism, mitochondrial biogenesis, and antioxidant defense.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. R-ALA has been shown to activate AMPK, leading to:[5][8][12][23][24][25]

-

Increased glucose uptake.

-

Enhanced fatty acid oxidation.

-

Stimulation of mitochondrial biogenesis.

PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. R-ALA can increase the expression and activity of PGC-1α, often downstream of AMPK activation.[10][23][26][27][28]

Experimental Protocols for Studying Signaling Pathways

-

Cell Culture and Treatment: Treat cells with R-ALA-Na for various times and at different concentrations.

-

Protein Extraction and Western Blotting:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

-

Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

-

Quantify band intensities to determine the ratio of p-AMPK to total AMPK.[5]

-

R-ALA's influence on AMPK/PGC-1α signaling.

Conclusion

R(+)-Alpha Lipoic Acid Sodium is a multifaceted molecule with complex cellular uptake and metabolic pathways. Its transport into the cell is primarily mediated by SMVT and MCTs, leading to its rapid reduction to DHLA and its critical role as a mitochondrial cofactor. Furthermore, R-ALA modulates key signaling pathways, such as AMPK and PGC-1α, that are central to cellular energy metabolism and antioxidant defense. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this promising compound.

References

- 1. Interaction of α-Lipoic Acid with the Human Na+/Multivitamin Transporter (hSMVT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. The plasma pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Determination of lipoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Lipoic acid prevents the intestinal epithelial monolayer damage under heat stress conditions: model experiments in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-lipoic acid activates AMPK to protect against oxidative stress and apoptosis in rats with diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. bioivt.com [bioivt.com]

- 20. researchgate.net [researchgate.net]

- 21. Plasma kinetics, metabolism, and urinary excretion of alpha-lipoic acid following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alpha-lipoic acid reduction by mammalian cells to the dithiol form, and release into the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Measuring PGC-1α and its acetylation status in mouse primary myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacological Activation of Rev-erbα Attenuates Doxorubicin-Induced Cardiotoxicity by PGC-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. PGC-1 alpha Regulates HO-1 Expression, Mitochondrial Dynamics and Biogenesis: Role of Epoxyeicosatrienoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

R(+)-Alpha Lipoic Acid Sodium: A Technical Guide to its Influence on Core Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes. When stabilized with a sodium salt (Na-R-ALA), its bioavailability is significantly enhanced, making it a subject of intense research for its therapeutic potential in a range of metabolic and age-related disorders. This technical guide provides an in-depth exploration of the core biochemical pathways modulated by R-ALA, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved.

Modulation of Mitochondrial Energy Metabolism

R-ALA is an essential cofactor for key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (α-KGDH). These complexes are critical for cellular energy production through the Krebs cycle.

Pyruvate Dehydrogenase Complex (PDH)

R-ALA enhances the activity of the PDH complex, which catalyzes the conversion of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle. Studies in isolated rat hepatocytes have demonstrated that treatment with R-ALA leads to a significant increase in pyruvate oxidation, which is correlated with an increased activation state of the PDH complex.[1]

α-Ketoglutarate Dehydrogenase Complex (α-KGDH)

As a vital component of the α-KGDH complex, R-ALA is involved in the conversion of α-ketoglutarate to succinyl-CoA. This enzymatic step is a rate-limiting reaction in the Krebs cycle. Research has shown that R-ALA can protect α-KGDH from oxidative damage and that its presence is crucial for maintaining the enzyme's activity, thereby supporting mitochondrial respiration and ATP production.[2][3]

Experimental Protocols

Measurement of Pyruvate Dehydrogenase (PDH) Complex Activity:

-

Cell/Tissue Preparation: Isolate mitochondria from cultured cells or tissues (e.g., rat liver) through differential centrifugation.

-

Assay Buffer: Prepare a reaction buffer containing KH2PO4, MgCl2, thiamin pyrophosphate, coenzyme A, dithiothreitol (B142953) (DTT), NAD+, and Triton X-100.

-

Reaction Initiation: Add a known amount of mitochondrial protein to the assay buffer.

-

Measurement: Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm. The rate of NADH production is indicative of PDH activity.[4]

Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., cardiac muscle).

-

Spectrophotometric Assay: Resuspend mitochondria in a buffer containing MOPS and Triton X-100. The activity is measured by monitoring the reduction of NAD+ to NADH at 340 nm upon the addition of α-ketoglutarate, MgCl2, CoASH, thiamine (B1217682) pyrophosphate, and NAD+.[5]

Quantitative Data: Effects on Mitochondrial Enzyme Activity

| Parameter | Model System | R-ALA Concentration | Incubation Time | Observed Effect | Reference |

| Pyruvate Oxidation | Rat Hepatocytes | 200 µM | 3 hours | ~2-fold increase in 14CO2 production | [1] |

| PDH Activation State | Rat Hepatocytes | 25-200 µM | 3 hours | Proportional, significant increases | [1] |

| Gluconeogenesis from Pyruvate | Rat Hepatocytes | 50 µM | 3 hours | ~50% inhibition | [1] |

| Gluconeogenesis from Pyruvate | Rat Hepatocytes | 200 µM | 3 hours | ~90% inhibition | [1] |

| Palmitate Oxidation | Rat Hepatocytes | 25-200 µM | 3 hours | 48% to 82% reduction in high FFA media | [1] |

Diagram: Mitochondrial Metabolism Workflow

Caption: R-ALA's role as a cofactor for PDH and α-KGDH in the Krebs Cycle.

Activation of the Nrf2 Antioxidant Response Pathway

R-ALA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Upon activation by R-ALA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This leads to their increased transcription and subsequent protein expression, bolstering the cell's defense against oxidative stress.

Experimental Protocols

Western Blot for Nrf2 Nuclear Translocation:

-

Cell Culture and Treatment: Culture cells (e.g., HEI-OC1) and treat with R-ALA (e.g., 0.5 mM).

-

Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic protein fractions using a commercial kit.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) fractions.

-

Detection and Quantification: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software. An increase in the nuclear-to-cytoplasmic Nrf2 ratio indicates activation.[6]

Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 Expression:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from R-ALA-treated cells and reverse transcribe to cDNA.

-

qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., β-actin).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[7][8]

Quantitative Data: Nrf2 Pathway Activation

| Parameter | Model System | R-ALA Concentration | Incubation Time | Observed Effect | Reference |

| Nrf2 Nuclear Translocation | HEI-OC1 cells | 0.5 mM | - | Significant increase in nuclear/cytoplasmic ratio | [6] |

| HO-1 mRNA Expression | THP-1 cells | 1 mM | 4 hours | Peak induction | [9] |

| HO-1 Protein Expression | HEI-OC1 cells | 0.5 mM | - | Significant increase | [6] |

| NQO1 mRNA Expression | Rat Liver | 0.5% in diet | 21 days | Up-regulated | [10] |

Diagram: Nrf2 Signaling Pathway

Caption: R-ALA-mediated activation of the Nrf2 antioxidant pathway.

Attenuation of the NF-κB Inflammatory Pathway

R-ALA has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its anti-inflammatory effects by preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.

By inhibiting IκB kinase (IKK), R-ALA prevents the phosphorylation and subsequent degradation of IκBα. This ensures that NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Experimental Protocols

IκBα Degradation Assay (Western Blot):

-

Cell Treatment: Treat cells (e.g., Human Aortic Endothelial Cells - HAEC) with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of R-ALA (e.g., 0.05-1 mM) for various time points.

-

Protein Extraction and Quantification: Lyse the cells and determine protein concentration.

-

Western Blotting: Perform Western blotting as described previously, using a primary antibody against IκBα. A decrease in the IκBα band intensity indicates degradation.[11]

NF-κB Reporter Assay:

-

Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a constitutively active mutant of IKK2.

-

Treatment: Treat the transfected cells with varying concentrations of R-ALA.

-

Luciferase Assay: Measure luciferase activity, which is proportional to NF-κB transcriptional activity.[12]

Quantitative Data: NF-κB Pathway Inhibition

| Parameter | Model System | R-ALA Concentration | Incubation Time | Observed Effect | Reference |

| TNF-α-induced IκBα Degradation | HAEC | 0.05-1 mM | 48 hours (preincubation) | Dose-dependent inhibition | [11] |

| IKK2-induced NF-κB Activation | HEK293 cells | IC50: 0.3 mM | - | Dose-dependent inhibition | [12] |

| IKK2-induced COX2 Expression | HEK293 cells | IC50: 0.1-0.9 mM | - | Dose-dependent inhibition | [12] |

Diagram: NF-κB Signaling Pathway

Caption: R-ALA's inhibition of the pro-inflammatory NF-κB pathway.

Modulation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. R-ALA has been shown to activate AMPK, leading to beneficial effects on glucose and lipid metabolism.

Activation of AMPK by R-ALA involves the phosphorylation of its catalytic α-subunit. Phosphorylated AMPK then phosphorylates and inactivates downstream targets such as Acetyl-CoA Carboxylase (ACC), leading to an increase in fatty acid oxidation. Activated AMPK also promotes glucose uptake and mitochondrial biogenesis.

Experimental Protocols

Western Blot for AMPK and ACC Phosphorylation:

-

Cell/Tissue Lysates: Prepare protein lysates from cells or tissues treated with R-ALA.

-

Western Blotting: Perform Western blotting using primary antibodies specific for the phosphorylated forms of AMPK (at Thr172) and ACC (at Ser79), as well as antibodies for the total proteins.

-

Quantification: Quantify the ratio of phosphorylated to total protein to determine the activation state.[13][14]

Quantitative Data: AMPK Pathway Activation

| Parameter | Model System | R-ALA Concentration | Incubation Time | Observed Effect | Reference |

| p-AMPK/AMPK Ratio | Inguinal White Adipose Tissue (Ovariectomized Rats) | 200-300 mg/kg/day | 8 weeks | Markedly increased ratio | [13] |

| p-ACC/ACC Ratio | Inguinal White Adipose Tissue (Ovariectomized Rats) | 200-300 mg/kg/day | 8 weeks | Dramatically increased ratio | [13] |

| AMPK Phosphorylation | C2C12 myoblasts | 1000 µM | 2 hours | Increased activation | [14] |

Diagram: AMPK Signaling Pathway

Caption: R-ALA-mediated activation of the AMPK energy-sensing pathway.

Enhancement of Insulin (B600854) Signaling

R-ALA has been demonstrated to improve insulin sensitivity and glucose uptake, making it a molecule of interest in the context of insulin resistance and type 2 diabetes.

R-ALA enhances insulin signaling by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane. This process is crucial for the uptake of glucose into cells in response to insulin. The mechanism appears to involve the activation of the insulin receptor and downstream signaling components.

Experimental Protocols

GLUT4 Translocation Assay (Flow Cytometry):

-

Cell Line: Use a cell line stably expressing a myc-tagged GLUT4 (e.g., L6-GLUT4myc).

-

Cell Treatment: Serum-starve the cells and then stimulate with R-ALA or insulin.

-

Antibody Staining: Incubate the non-permeabilized cells with an anti-myc antibody followed by a fluorescently labeled secondary antibody.

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the cell surface fluorescence, which is proportional to the amount of translocated GLUT4.[15][16]

Quantitative Data: Insulin Signaling Enhancement

| Parameter | Model System | R-ALA Concentration | Incubation Time | Observed Effect | Reference |

| Glucose Uptake | ob/ob mice muscle | - | - | 300% increase | [17] |

| PI3K Activity | 3T3-L1 adipocytes | - | - | Stimulated | [17] |

| IRS-1 Phosphorylation | 3T3-L1 adipocytes | - | - | Stimulated | [17] |

Diagram: Insulin Signaling Pathway

Caption: Enhancement of insulin signaling and GLUT4 translocation by R-ALA.

Conclusion

R(+)-Alpha Lipoic Acid Sodium is a multifaceted molecule that exerts its influence across a spectrum of critical biochemical pathways. From its fundamental role in mitochondrial energy production to its potent antioxidant and anti-inflammatory effects mediated by the Nrf2 and NF-κB pathways, and its ability to enhance insulin sensitivity through the AMPK and insulin signaling cascades, Na-R-ALA demonstrates significant therapeutic potential. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the beneficial properties of this remarkable compound.

References

- 1. Effect of R(+)alpha-lipoic acid on pyruvate metabolism and fatty acid oxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Inhibition of the alpha-ketoglutarate dehydrogenase-mediated reactive oxygen species generation by lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. morelife.org [morelife.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Renal Ischemia/Reperfusion Mitigation via Geraniol: The Role of Nrf-2/HO-1/NQO-1 and TLR2,4/MYD88/NFκB Pathway [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

R(+)-Alpha Lipoic Acid Sodium: A Technical Guide to its Role in Enhancing Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide array of age-related and metabolic diseases. The intricate machinery of cellular energy production, housed within the mitochondria, is susceptible to damage from oxidative stress, leading to a decline in bioenergetic capacity and an accumulation of cellular damage. R(+)-alpha-lipoic acid (R-ALA), the naturally occurring enantiomer of alpha-lipoic acid, has emerged as a potent therapeutic agent for bolstering mitochondrial health. This technical guide focuses on the sodium salt of R(+)-alpha-lipoic acid (R-ALA-Na), a stabilized form with enhanced bioavailability, and delves into its mechanisms of action on mitochondrial function. R-ALA-Na's superior stability and solubility ensure more reliable and effective delivery of the active R-ALA molecule to target tissues.

R-ALA is a powerful antioxidant and a critical cofactor for key mitochondrial enzyme complexes involved in energy metabolism. Its therapeutic potential lies in its ability to not only scavenge reactive oxygen species (ROS) but also to modulate signaling pathways that govern mitochondrial biogenesis and the cellular stress response. This document provides a comprehensive overview of the quantitative effects of R-ALA on mitochondrial parameters, detailed experimental protocols for assessing these effects, and a visual representation of the core signaling pathways involved.

Data Presentation: Quantitative Effects of R-Alpha Lipoic Acid on Mitochondrial Parameters

The following tables summarize the quantitative data from various studies investigating the impact of R-alpha lipoic acid on key mitochondrial functions. It is important to note that the specific form of lipoic acid (R-ALA, racemic alpha-lipoic acid, or its sodium salt) and the experimental models vary between studies.

| Parameter | Experimental Model | Treatment | Observed Effect | Reference |

| ATP Levels | SH-SY5Y-MOCK cells | 100 µM ALA for 24h | Significant increase in ATP levels. | |

| SH-SY5Y-APP695 cells | 100 µM ALA for 24h | Significant increase in ATP levels. | ||

| Mitochondrial Membrane Potential (MMP) | SH-SY5Y-MOCK cells | 100 µM ALA for 24h | Significantly higher MMP. | |

| SH-SY5Y-MOCK cells | 1 mM ALA for 24h | Significantly higher MMP. | ||

| Hepatocytes from old rats | (R)-Lipoic acid supplementation (0.5% w/w in diet) | 50.0% ± 7.9% increase in MMP compared to unsupplemented old rats. | ||

| Reactive Oxygen Species (ROS) Levels | SH-SY5Y-MOCK cells | 100 µM or 1 mM ALA for 24h | Significantly lower ROS levels. | |

| SH-SY5Y-APP695 cells | 100 µM or 1 mM ALA for 24h | Significantly lower ROS levels. | ||

| Lipid Peroxidation (Malondialdehyde - MDA) | Hepatocytes from old rats | (R)-Lipoic acid supplementation | Marked reduction in MDA levels. | |

| Mitochondrial Respiration (Complex Activity) | SH-SY5Y-MOCK cells | 100 µM ALA for 24h | Significant differences in respiration chain complex activities. |

Core Signaling Pathways Modulated by R(+)-Alpha Lipoic Acid Sodium

R-ALA-Na exerts its beneficial effects on mitochondrial function through the modulation of key signaling pathways that regulate cellular energy homeostasis and antioxidant defense.

AMPK/PGC-1α Pathway: Enhancing Mitochondrial Biogenesis

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy status. Under conditions of metabolic stress (e.g., an increased AMP:ATP ratio), AMPK is activated and subsequently phosphorylates and activates a cascade of downstream targets, including the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, driving the expression of genes involved in mitochondrial DNA replication and the synthesis of new mitochondrial proteins. R-ALA has been shown to activate this pathway, thereby promoting the generation of new, healthy mitochondria.

Nrf2 Signaling Pathway: Bolstering Antioxidant Defense

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds like R-ALA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of R(+)-alpha lipoic acid sodium on mitochondrial function.

Measurement of Mitochondrial Respiration

Objective: To determine the effect of R-ALA-Na on the oxygen consumption rate (OCR), an indicator of mitochondrial respiratory function. The Seahorse XF Cell Mito Stress Test is a standard method.

Methodology:

-

Cell Seeding: Plate cells (e.g., SH-SY5Y, primary neurons, or muscle cells) in a Seahorse XF cell culture microplate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).

-

R-ALA-Na Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of R-ALA-Na or vehicle control. Incubate for the specified duration (e.g., 24 hours).

-

Seahorse XF Analyzer Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

-

Cell Plate Preparation for Assay: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

-

Mito Stress Test Compound Loading: Load the Seahorse XF sensor cartridge ports with the following compounds:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples mitochondrial respiration)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Data Acquisition: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To quantify changes in MMP in response to R-ALA-Na treatment using the fluorescent dye JC-1.

Methodology:

-

Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of R-ALA-Na or vehicle for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Preparation of JC-1 Staining Solution: Prepare a working solution of JC-1 (typically 1-5 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).

-

Cell Staining: Remove the treatment medium, wash the cells once with warm PBS, and then add the JC-1 staining solution to each well.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS.

-

Fluorescence Measurement:

-

Flow Cytometry: Detach the cells (if adherent) and resuspend in PBS. Analyze the cells using a flow cytometer. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low MMP will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in MMP.

-

Fluorescence Microscopy: Visualize the cells directly using a fluorescence microscope equipped with filters for both green (FITC) and red (TRITC/Rhodamine) fluorescence.

-

Plate Reader: Use a fluorescence plate reader to measure the fluorescence intensity at both emission wavelengths (around 529 nm for green and 590 nm for red).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A higher ratio indicates a higher mitochondrial membrane potential.

Quantification of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To measure the levels of intracellular ROS, with a focus on mitochondrial production, following R-ALA-Na treatment using the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with R-ALA-Na as described for the MMP assay. Include a positive control for ROS induction (e.g., H₂O₂ or rotenone).

-

Preparation of DCFH-DA Working Solution: Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in serum-free medium or PBS.

-

Cell Loading: Remove the treatment medium, wash the cells with warm PBS, and add the DCFH-DA working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

Fluorescence Measurement:

-

Flow Cytometry: Analyze the cells on a flow cytometer with excitation at ~488 nm and emission at ~525 nm.

-

Fluorescence Microscopy: Capture images using a fluorescence microscope with a FITC filter set.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the treated cells and compare it to the control group. A decrease in fluorescence indicates a reduction in ROS levels.

Western Blot Analysis of Signaling Pathway Activation

Objective: To determine the effect of R-ALA-Na on the activation of the AMPK and Nrf2 signaling pathways by measuring the phosphorylation of key proteins.

Methodology:

-

Cell Lysis: After treatment with R-ALA-Na, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-AMPKα (Thr172)) and the total forms of the proteins (e.g., anti-AMPKα) overnight at 4°C. Also, probe for Nrf2.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation.

Conclusion

R(+)-alpha-lipoic acid sodium represents a promising therapeutic agent for mitigating mitochondrial dysfunction. Its enhanced bioavailability and stability make it a superior choice for delivering the biologically active R-ALA to target tissues. The evidence presented in this technical guide demonstrates that R-ALA-Na can significantly improve mitochondrial function by increasing ATP production, maintaining mitochondrial membrane potential, and reducing oxidative stress. These beneficial effects are mediated through the activation of the AMPK/PGC-1α and

In Vitro Antioxidant Profile of R(+)-Alpha Lipoic Acid Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R(+)-Alpha Lipoic Acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant with therapeutic potential in conditions associated with oxidative stress.[1] Its sodium salt, R(+)-Alpha Lipoic Acid Sodium (Na-R-ALA), offers enhanced stability and aqueous solubility, making it a preferred form for various formulations.[2][3] This technical guide provides an in-depth overview of the core in vitro antioxidant assays used to characterize Na-R-ALA, complete with detailed experimental protocols, a summary of available quantitative data, and visualizations of the underlying mechanisms and workflows.

Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), constitute a powerful redox couple.[4] This system is recognized as a "universal antioxidant" due to its ability to act in both aqueous and lipid environments, scavenge a wide range of reactive oxygen species (ROS), chelate metals, and regenerate other endogenous antioxidants like glutathione, vitamin C, and vitamin E.[4][5] The R-enantiomer is considered the biologically superior form, responsible for most of the beneficial effects attributed to alpha-lipoic acid.[6]

Core In Vitro Antioxidant Assays

The antioxidant activity of R(+)-Alpha Lipoic Acid Sodium can be evaluated through various in vitro assays, each with a distinct mechanism for assessing its radical scavenging or reducing capabilities. The most common assays include the DPPH, ABTS, FRAP, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

-

Reagent Preparation:

-

DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

R(+)-Alpha Lipoic Acid Sodium Standard Solutions: Prepare a series of concentrations of Na-R-ALA in a suitable solvent (e.g., methanol or water).

-

Positive Control: Prepare standard solutions of a known antioxidant, such as Trolox or ascorbic acid.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the Na-R-ALA standard solutions to respective wells.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Na-R-ALA sample.

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of Na-R-ALA.

-

DPPH Radical Scavenging Mechanism.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed ABTS•+ solution has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of color reduction is proportional to the antioxidant's activity.

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Solution: Generate ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

R(+)-Alpha Lipoic Acid Sodium Standard Solutions: Prepare a series of concentrations of Na-R-ALA.

-

Positive Control: Prepare standard solutions of Trolox.

-

-

Assay Procedure:

-

Add a small volume of the Na-R-ALA standard solutions to a 96-well microplate.

-

Add the working ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

-

ABTS Radical Scavenging Mechanism.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

R(+)-Alpha Lipoic Acid Sodium Standard Solutions: Prepare a series of concentrations of Na-R-ALA.

-

Standard: Prepare a ferrous sulfate (B86663) (FeSO₄·7H₂O) standard curve.

-

-

Assay Procedure:

-

Add the Na-R-ALA standard solutions to a 96-well microplate.

-

Add the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

The FRAP value is determined from the standard curve of ferrous sulfate and is expressed as micromolar Fe²⁺ equivalents or a similar unit.

-

FRAP Assay Reaction Principle.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the presence of an antioxidant results in a slower decay. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

-

Reagent Preparation:

-

Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of the peroxyl radical initiator AAPH in the same buffer.

-

R(+)-Alpha Lipoic Acid Sodium Standard Solutions: Prepare a series of concentrations of Na-R-ALA.

-

Standard: Prepare a Trolox standard curve.

-

-

Assay Procedure:

-

In a black 96-well microplate, add the Na-R-ALA standard solutions.

-

Add the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for a pre-incubation period.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis:

-